molecular formula C11H10N2O3 B172484 Ethyl 3-hydroxyquinoxaline-2-carboxylate CAS No. 36818-07-2

Ethyl 3-hydroxyquinoxaline-2-carboxylate

Cat. No. B172484
CAS RN: 36818-07-2
M. Wt: 218.21 g/mol
InChI Key: MIIFHRBUBUHJMC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyquinoxaline-2-carboxylate is a biochemical used for proteomics research . It has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 .


Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxyquinoxaline-2-carboxylate is C11H10N2O3 . Its average mass is 218.209 Da and its monoisotopic mass is 218.069138 Da .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxyquinoxaline-2-carboxylate has a density of 1.3±0.1 g/cm3 . Its boiling point is 371.9ºC at 760mmHg . The flash point is 178.7ºC .

Scientific Research Applications

Antimicrobial Activity

Quinoxalines and their derivatives have shown significant antimicrobial activity . They have been found to be effective against various pathogens, including bacteria, fungi, and viruses . The methods of application typically involve synthesizing the quinoxaline derivatives and then testing their antimicrobial activity using standard microbiological techniques .

Anticancer Activity

Quinoxaline derivatives have been used in the development of drugs for treating cancer . These compounds have shown cytotoxic activity against cancerous cells . The methods of application usually involve synthesizing the quinoxaline derivatives and then testing their cytotoxic activity using various cell lines .

Anti-Inflammatory and Analgesic Activity

Quinoxaline derivatives have also shown anti-inflammatory and analgesic activities . These compounds have been used in the development of drugs for treating conditions like pain and inflammation . The methods of application typically involve synthesizing the quinoxaline derivatives and then testing their anti-inflammatory and analgesic activities using various models .

Antiviral Activity

Quinoxaline derivatives have shown antiviral activity . These compounds have been used in the development of drugs for treating viral infections . The methods of application usually involve synthesizing the quinoxaline derivatives and then testing their antiviral activity using various viral strains .

Material Science

Quinoxaline derivatives have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials . The methods of application typically involve synthesizing the quinoxaline derivatives and then testing their properties using various material science techniques .

Environmental Science

3-Hydroxy-2-quinoxalinecarboxylic acid, a derivative of quinoxaline, has been used to study the sorption of ionizable organic compounds to an estuarine sediment . It was used in the preparation of Zinc (II)-quinoxaline complexes which were characterized by X-ray crystallography and fluorescence spectroscopy .

Synthetic Routes

Quinoxalines have become a subject of extensive research due to their wide range of physicochemical and biological activities . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This includes the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Therapeutic Uses

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions such as cancerous cells, AIDS, plant viruses, and schizophrenia . They have also been used to combat deadly pathogens (bacteria, fungi, viruses) especially in the current pandemic situation caused by SARS-COVID 19 .

properties

IUPAC Name

ethyl 3-oxo-4H-quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIFHRBUBUHJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289987
Record name ethyl 3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxyquinoxaline-2-carboxylate

CAS RN

36818-07-2
Record name 36818-07-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl ketomalonate (8 g) was added to an ethanol (100 ml) solution of 1,2-phenylenediamine (5 g). The reaction mixture was stirred at 50° C. for 14 hours. The precipitated crystals were filtrated, which was washed with IPE to obtain the entitled compound (8.2 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Haldar, B Dutta, J Guin, JK Ray - Tetrahedron letters, 2007 - Elsevier
… Ethyl 3-hydroxyquinoxaline-2-carboxylate 2a …
Number of citations: 39 www.sciencedirect.com
S Ketha, S Kethireddy, S Chithaluri… - Materials Today …, 2022 - Elsevier
… Ethyl-3-hydroxyquinoxaline-2-carboxylate (1) on reaction with hydrazine hydrate in ethanol yielded 3-hydroxyquinoxaline-2-carbohydrazide(2). This product on condensation with …
Number of citations: 1 www.sciencedirect.com
TC MARINGANTI - researchgate.net
… Ethyl-3-hydroxyquinoxaline-2-carboxylate is reacted with hydrazine hydrate to offered 3hydroxyquinoxaline-2-carbohydrazide (1), which on condensation with different isothiocyanates …
Number of citations: 0 www.researchgate.net
JW Clark-Lewis - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… of an excess of aqueous ammonia (d 0.880) to ethyl 3-hydroxyquinoxaline-2-carboxylate … A mixture of ethyl 3-hydroxyquinoxaline-2carboxylate (2 g.) and aqueous 25% methylamine (…
Number of citations: 3 pubs.rsc.org
TR Devi, E Laxminarayana… - Indian Journal of …, 2019 - researchgate.net
… Ethyl 3-hydroxyquinoxaline2-carboxylate on hydrazinolysis with substituted hydrazines resulted into 3-hydroxyquinoxaline-2carbohydrazides (3a-g) which on reaction with CS2 …
Number of citations: 2 www.researchgate.net
FE King, JW Clark-Lewis - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… acid is contrary to the experience of Ohle and Gross (Ber., 1935, 68, 2262) with ethyl 3-hydroxyquinoxaline-2carboxylate which when treated with diazomethane yields the N-methyl …
Number of citations: 20 pubs.rsc.org
J Kumar, G Chawla, U Kumar, K Sahu - Medicinal Chemistry Research, 2014 - Springer
… 3-Hydroxyquinoxaline-2-carbohydrazide (2) was prepared by the reaction of ethyl-3-hydroxyquinoxaline-2-carboxylate (1) and hydrazine hydrate. The title compounds 3–24 were finally …
Number of citations: 8 link.springer.com
MS Habib, CW Rees - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Ethyl 3-hydroxyquinoxaline-2-carboxylate 22 was methylated and hydrolysed … prepared by the addition of aqueous ammonium hydroxide to ethyl 3-hydroxyquinoxaline-2-carboxylate …
Number of citations: 17 pubs.rsc.org
X Yi, Z Cao, Y Yuan, W Li, X Cui, Z Chen, X Hu… - Journal of Controlled …, 2021 - Elsevier
… Ethyl 3-hydroxyquinoxaline-2-carboxylate (1) was chlorinated in the presence of POCl3 to obtain ethyl 3-chloroquinoxaline-2-carboxylic acid ethyl ester (2). Then, 3-aminophenol was …
Number of citations: 11 www.sciencedirect.com
FE King, JW Clark-Lewis - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… (b) Ethyl 3-hydroxyquinoxaline-2-carboxylate (Gowenlock, Newbold, and Spring, J . , 1945, 622-625) (3 9.) in alcohol (20 cc) was mixed with alcoholic ammonia (10% ; 50 cc). Amide …
Number of citations: 15 pubs.rsc.org

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